3-Cyclopropoxy-4-(methylthio)benzoic acid
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Overview
Description
3-Cyclopropoxy-4-(methylthio)benzoic acid is an organic compound with the molecular formula C11H12O3S and a molecular weight of 224.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methylthio group attached to a benzoic acid core. It is primarily used in research and development within the chemical and pharmaceutical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-(methylthio)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopropoxy Group: This step involves the reaction of a suitable precursor with cyclopropyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent.
Benzoic Acid Formation: The final step involves the oxidation of the intermediate compound to form the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-Cyclopropoxy-4-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-(methylthio)benzoic acid involves its interaction with specific molecular targets. The cyclopropoxy and methylthio groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzoic acid: Similar structure but lacks the cyclopropoxy group.
3-Methoxy-4-methylbenzoic acid: Contains a methoxy group instead of a cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-4-(methylthio)benzoic acid is unique due to the presence of both cyclopropoxy and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12O3S |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C11H12O3S/c1-15-10-5-2-7(11(12)13)6-9(10)14-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,13) |
InChI Key |
VEWBJUWVRLTBBQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
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